molecular formula C8H15N3O2 B13891166 3-Amino-5-ethyl-5-propan-2-ylimidazolidine-2,4-dione

3-Amino-5-ethyl-5-propan-2-ylimidazolidine-2,4-dione

Katalognummer: B13891166
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: JGYASJCKNCYUPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-ethyl-5-propan-2-ylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with amino, ethyl, and propan-2-yl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethyl-5-propan-2-ylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5-ethyl-5-propan-2-ylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution can produce a variety of substituted imidazolidines.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-ethyl-5-propan-2-ylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, and in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Amino-5-ethyl-5-propan-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

  • 3-Amino-5-ethyl-5-methyl-imidazolidine-2,4-dione
  • 3-Amino-5-ethyl-5-phenyl-imidazolidine-2,4-dione
  • 3-Amino-5-ethyl-5-isopropyl-imidazolidine-2,4-dione

Comparison: Compared to similar compounds, 3-Amino-5-ethyl-5-propan-2-ylimidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. These differences can influence its reactivity, stability, and potential applications. For example, the presence of the propan-2-yl group may enhance its lipophilicity, making it more suitable for certain biological applications.

Eigenschaften

Molekularformel

C8H15N3O2

Molekulargewicht

185.22 g/mol

IUPAC-Name

3-amino-5-ethyl-5-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C8H15N3O2/c1-4-8(5(2)3)6(12)11(9)7(13)10-8/h5H,4,9H2,1-3H3,(H,10,13)

InChI-Schlüssel

JGYASJCKNCYUPG-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(=O)N(C(=O)N1)N)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.